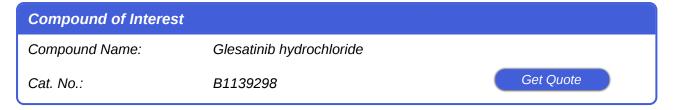


Glesatinib Hydrochloride: A Comparative Guide to Kinase Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of **Glesatinib hydrochloride** (MGCD265), a multi-targeted tyrosine kinase inhibitor. By objectively comparing its potency against its primary targets and a panel of other kinases, this document serves as a valuable resource for researchers investigating its therapeutic potential and off-target effects.

Overview of Glesatinib Hydrochloride

Glesatinib is an orally bioavailable, potent inhibitor of the MET and AXL receptor tyrosine kinases.[1][2][3] Preclinical studies have also demonstrated its inhibitory activity against other kinases, including SMO, VEGFR, and PDGFR family members.[1] Dysregulation of the MET and AXL signaling pathways is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention.[4][5] Glesatinib has been investigated in clinical trials for non-small cell lung cancer (NSCLC) and other advanced solid tumors.[1][2]

Quantitative Kinase Inhibition Profile

To understand the selectivity of Glesatinib, it is essential to compare its inhibitory potency (IC50 values) against a range of kinases. The following tables summarize the available data on Glesatinib's activity against its primary targets and other kinases.

Activity Against Primary and Other Known Targets



Kinase Target	IC50 (nM)	Assay Type	Reference
MET (Wild-Type)	Data not available in a specific numerical format in the provided search results	Enzymatic Assay	[5]
AXL	Data not available in a specific numerical format in the provided search results	Preclinical Studies	[1]
SMO	Data not available in a specific numerical format in the provided search results	Preclinical Studies	[3]
VEGFR family	Data not available in a specific numerical format in the provided search results	Preclinical Studies	[1]
PDGFR family	Data not available in a specific numerical format in the provided search results	Preclinical Studies	[1]
MERTK	Data not available in a specific numerical format in the provided search results	Preclinical Studies	[1]

Note: While preclinical studies confirm inhibitory activity, specific IC50 values for all listed kinases were not found in the provided search results. The potency of Glesatinib against MET is further detailed in the context of various mutations.

Comparative Activity Against Wild-Type and Mutant MET



A key aspect of Glesatinib's profile is its activity against both wild-type and mutant forms of the MET kinase. The following table presents a comparison of Glesatinib's IC50 values against various MET mutations, alongside other MET inhibitors for context.

MET Variant	Glesatinib IC50 (nM)	Crizotinib IC50 (nM)	Capmatinib IC50 (nM)
Wild-Type	Specific value not provided	Specific value not provided	Specific value not provided
M1250T	Specific value not provided	Specific value not provided	Specific value not provided
Y1230C	Specific value not provided	Specific value not provided	Specific value not provided
D1228N	Specific value not provided	Specific value not provided	Specific value not provided

Data for this table is based on a graphical representation in the cited source, and precise numerical values were not available for extraction.[5] This highlights the need for publicly accessible, detailed quantitative data for a comprehensive comparison.

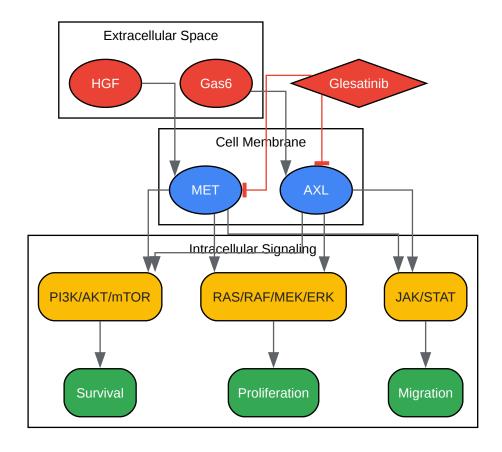
Signaling Pathways and Mechanism of Action

Glesatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation, survival, and migration.

MET and AXL Signaling Pathways

The MET and AXL pathways, upon activation by their respective ligands (HGF for MET and Gas6 for AXL), trigger a cascade of downstream signaling events, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[4][5] These pathways are crucial for normal cellular function, but their aberrant activation in cancer leads to uncontrolled growth and metastasis.[6][7]





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Caption: Glesatinib inhibits MET and AXL, blocking downstream signaling.

Experimental Methodologies

The data presented in this guide are derived from various in vitro kinase assays.

Understanding the principles behind these assays is crucial for interpreting the results.

In Vitro Kinase Inhibition Assays (General Protocol)

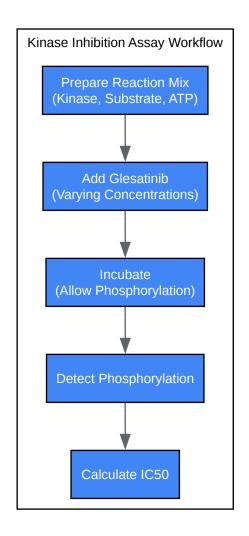
Biochemical kinase assays are the primary method for determining the potency of a kinase inhibitor. These assays typically involve the following steps:

- Reaction Setup: The kinase enzyme, a specific substrate (often a peptide or protein), and
 ATP are combined in a reaction buffer.
- Inhibitor Addition: Glesatinib hydrochloride, at varying concentrations, is added to the reaction mixture.



- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature, during which the kinase phosphorylates the substrate.
- Detection: The extent of substrate phosphorylation is measured. This can be achieved through various methods, including:
 - Radiometric Assays: Using radiolabeled ATP (e.g., [y-32P]ATP or [y-33P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
 - Fluorescence-Based Assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen® are common examples.
 - Luminescence-Based Assays: Measuring the amount of ATP consumed during the kinase reaction.
- Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.





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Caption: Workflow for determining kinase inhibitor IC50 values.

KINOMEscan® Assay (Competition Binding Assay)

For broader cross-reactivity profiling, competition binding assays like KINOMEscan® are employed. This method does not measure enzyme activity but rather the ability of a test compound to displace a known, labeled ligand from the ATP-binding site of a large panel of kinases. The strength of the interaction is typically reported as a dissociation constant (Kd) or as a percentage of control.

Comparison with Other Kinase Inhibitors



A comprehensive comparison of Glesatinib with other kinase inhibitors targeting the MET and AXL pathways would require a standardized dataset where all compounds are tested against the same panel of kinases under identical conditions. While the provided search results offer a glimpse into Glesatinib's activity against MET mutants in comparison to Crizotinib and Capmatinib, a broader, publicly available dataset for a direct, extensive comparison is not currently available.

Conclusion

Glesatinib hydrochloride is a potent inhibitor of MET and AXL kinases, with reported activity against other kinase families. Its ability to inhibit both wild-type and certain mutant forms of MET suggests its potential to overcome some mechanisms of acquired resistance. However, a comprehensive understanding of its selectivity and potential off-target effects requires further investigation through broad-panel kinase screening. The experimental protocols outlined in this guide provide a framework for such investigations, which are crucial for the continued development and clinical application of Glesatinib. Researchers are encouraged to consult detailed kinase profiling data as it becomes available to make informed decisions in their drug discovery and development efforts.

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